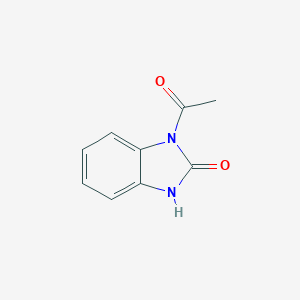

1-acetyl-1H-benzimidazol-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

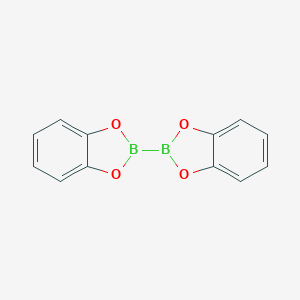

1-acetyl-1H-benzimidazol-2-ol is a compound with the molecular formula C9H8N2O2 . It is a derivative of benzimidazole, a heterocyclic compound that consists of a benzene ring fused with a five-membered imidazole ring .

Synthesis Analysis

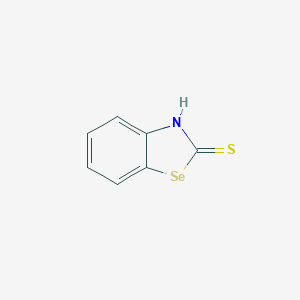

Benzimidazole derivatives can be synthesized through various methods. A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles has been reported . Another method involves the use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .Molecular Structure Analysis

The molecular structure of 1-acetyl-1H-benzimidazol-2-ol consists of a benzimidazole core with an acetyl group attached to one of the nitrogen atoms . The benzimidazole core is a bicyclic structure containing a benzene ring fused to an imidazole ring .Chemical Reactions Analysis

Benzimidazole derivatives have been found to exhibit a broad range of chemical reactions. They can undergo various transformations, including oxidation, reduction, and substitution reactions . The specific reactions that 1-acetyl-1H-benzimidazol-2-ol can undergo would depend on the reaction conditions and the presence of other reagents.科学的研究の応用

Pharmacological Activities

Benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions . They possess broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases . Several promising therapeutic candidates are undergoing human trials, and some of these are going to be approved for clinical use .

Antibacterial Agents

Benzimidazole derivatives have been reported to have potent antibacterial properties . For instance, certain benzimidazole derivatives have shown excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles .

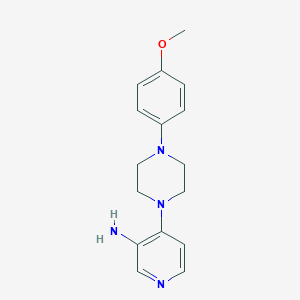

Antagonistic Property Against MCH-R1

Some 1-(1H-benzimidazol-6-yl) pyridin-2(1H)-one compounds, which are benzimidazole derivatives, have shown prominent antagonistic property against MCH-R1 .

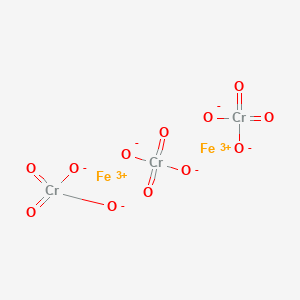

Corrosion Inhibitors

Benzimidazoles have been used as corrosion inhibitors for steels, pure metals (Fe, Al, Cu, Zn) and alloys . They are effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

Synthetic Methodology

Benzimidazoles can be synthesized using catalytic redox cycling based on (Ce(IV)/Ce(III))/H2O2 redox-mediated oxidation of the Schiff intermediate derived from differently substituted aromatic 1,2-phenylendiamines/2-thiol with a variety of aromatic aldehydes .

作用機序

Target of Action

Benzimidazole derivatives, which include 1-acetyl-1h-benzimidazol-2-ol, have been found to possess broad-spectrum pharmacological properties . They have been reported to exert excellent bioactivity against many ailments . For instance, some benzimidazole derivatives have shown antagonistic properties against MCH-R1 .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in biological function . For example, some benzimidazole derivatives have been found to exhibit antagonistic properties, suggesting they may bind to receptors and inhibit their function .

Biochemical Pathways

Benzimidazole derivatives are known to influence a wide range of biological activities, suggesting they may affect multiple biochemical pathways .

Pharmacokinetics

Benzimidazole derivatives have been reported to have outstanding bioavailability, safety, and stability profiles , suggesting that they are well-absorbed, distributed throughout the body, metabolized, and excreted.

Result of Action

Benzimidazole derivatives have been reported to exert excellent bioactivity against many ailments , suggesting they may have a variety of molecular and cellular effects.

Action Environment

Benzimidazole derivatives have been reported to have outstanding bioavailability, safety, and stability profiles , suggesting they may be stable and effective in a variety of environmental conditions.

特性

IUPAC Name |

3-acetyl-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6(12)11-8-5-3-2-4-7(8)10-9(11)13/h2-5H,1H3,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEZCOSIWFZPEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-1H-benzimidazol-2-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B79375.png)